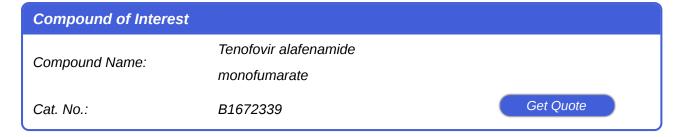


Crystalline Polymorphs of Tenofovir Alafenamide Monofumarate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir Alafenamide (TAF), a prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, is a critical component in the treatment of HIV-1 and chronic hepatitis B infections. The solid-state properties of an active pharmaceutical ingredient (API) are paramount to its stability, solubility, and bioavailability. **Tenofovir alafenamide monofumarate** (TAF-MF), the 1:1 molar ratio form of TAF and fumaric acid, is known to exhibit polymorphism, existing in multiple distinct crystalline forms.

This technical guide provides an in-depth overview of the known crystalline structures of TAF monofumarate polymorphs. It consolidates crystallographic, thermal, and spectroscopic data from publicly available scientific literature and patent filings. A significant finding in the available literature is the distinction between polymorphs that are true co-crystals, salts, or a mixture thereof, a characteristic that can be elucidated by techniques such as solid-state NMR.[1]

While at least three primary polymorphic forms—designated Form I, Form II, and Form III—are described in patent literature, detailed single-crystal X-ray diffraction data, the gold standard for unambiguous structure determination, is not available for all.[2] However, a comprehensive single-crystal structure has been reported for a TAF monofumarate hemihydrate, which is described as a metastable phase featuring a mixture of co-crystal and salt characteristics.[3][4]



This guide will present the complete data for this hemihydrate and collate the available powder diffraction and thermal analysis data for Forms I, II, and III for comparative purposes.

Fully Characterized Structure: Tenofovir Alafenamide Monofumarate Hemihydrate

A significant breakthrough in understanding TAF monofumarate's solid state was the successful crystallization and single-crystal X-ray diffraction analysis of a hemihydrate form (TAF:fumarate:H₂O = 2:2:1).[3] This form is particularly noteworthy as it exists as a phase-pure mixture of a co-crystal (75%) and a salt (25%).[3] In the salt portion, a proton transfer occurs from one of the fumaric acid molecules to the adenine moiety of a TAF molecule.[3]

Crystallographic Data

The definitive single-crystal X-ray diffraction results provide a detailed atomic arrangement for this specific monofumarate form. The data is summarized in Table 1.

Table 1: Single-Crystal Crystallographic Data for **Tenofovir Alafenamide Monofumarate** Hemihydrate



Parameter	Value
Chemical Formula	C46H60N12O15P2
Formula Weight	1122.99 g/mol
Crystal System	Triclinic
Space Group	P1
a (Å)	11.258(2)
b (Å)	13.125(3)
c (Å)	18.598(4)
α (°)	88.54(3)
β (°)	87.21(3)
y (°)	79.12(3)
Volume (ų)	2690.4(10)
Z	2
Calculated Density (g/cm³)	1.387
Absorption Coeff. (mm ⁻¹)	0.158
F(000)	1184.0
Data sourced from Wang, JW., et al. (2020).[3]	

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and phase transitions of the material.

• TGA: The TGA curve for the hemihydrate shows a weight loss of 1.39% before 120 °C, corresponding to the loss of the crystalline water molecule (calculated as 1.49%). After this initial water loss, the compound is stable up to 187 °C, at which point decomposition begins.

[1]



 DSC: The DSC thermogram shows a continuous solvate loss before 120 °C, consistent with the TGA data.[1]

Comparative Analysis of TAF Monofumarate Polymorphs: Forms I, II, and III

While single-crystal structures are not publicly available for Forms I, II, and III, they have been characterized using other analytical techniques, primarily Powder X-ray Diffraction (PXRD) and thermal analysis, as detailed in patent literature.[2] Solid-state NMR studies have suggested that Form I exists as a mixed ionization state or a pure salt, whereas Forms II and III are pure co-crystal forms.[1]

Powder X-ray Diffraction (PXRD) Data

PXRD is a key technique for distinguishing between different polymorphic forms. The characteristic 20 peaks for Forms I, II, and III are summarized in Table 2.

Table 2: Comparative PXRD Data for TAF Monofumarate Polymorphs (Characteristic Peaks in °2θ)

Form I[2]	Form II[2]	Form III[2]
5.3 ± 0.1	7.3 ± 0.2	5.6 ± 0.1
9.8 ± 0.1	9.4 ± 0.1	7.3 ± 0.2
10.4 ± 0.1	10.1 ± 0.1	10.5 ± 0.1
15.9 ± 0.1	-	-
16.2 ± 0.1	-	-
16.6 ± 0.1	-	-
(Data measured with Cu-Kα radiation)		

Thermal Analysis Data



The thermal properties of the polymorphs, such as melting point and heat of fusion, are critical indicators of their relative stability. According to the heat of fusion rule, a higher melting point and heat of fusion generally indicate a more thermodynamically stable form at temperatures below the melting point.[2]

Table 3: Comparative Thermal Analysis Data for TAF Monofumarate Polymorphs

Parameter	Form I	Form II	Form III
Melting Point	119.7 to 121.1 °C[5]	Onset: 125.8 °C; Peak: 128.8 °C[2]	N/A
Heat of Fusion	N/A	104.8 J/g[2]	N/A
TGA Profile	N/A	Anhydrous; no significant mass loss before decomposition. [2]	Anhydrous; no significant mass loss before decomposition.
Hygroscopicity	Hygroscopic[2]	Non-hygroscopic[2]	Non-hygroscopic[2]
(N/A: Data not available in the cited sources)			

Based on the available data, Form II is the thermodynamically stable anhydrous form below its melting point.[2]

Experimental ProtocolsPreparation of Polymorphs

This protocol is based on the procedure described in patent WO 02/08241 A2.[5]

- Charge a suitable reactor with tenofovir alafenamide free base, 1.0 molar equivalent of fumaric acid, and acetonitrile.
- Heat the mixture to reflux temperature to achieve complete dissolution of all solids.
- Perform a hot filtration of the resulting solution to remove any particulates.



- Cool the filtrate to 5 °C and maintain at this temperature for approximately 16 hours to induce crystallization.
- Collect the resulting white solid by filtration.
- Rinse the collected solid with cold acetonitrile.
- Dry the product under vacuum to yield TAF Monofumarate Form I.

This protocol describes a slurry conversion method from Form I, as detailed in patent WO 2017/134089 A1.[2] Form II is identified as the thermodynamically more stable form.

- Suspend TAF Monofumarate Form I in acetonitrile. A typical concentration is approximately 100 g/L.
- Vigorously stir the suspension (slurry) at room temperature (20-30 °C).
- Maintain the slurry for an extended period, typically 10 days or more, to allow for the conversion to the more stable Form II.
- Collect the crystals by filtration.
- Optionally, wash the collected crystals with acetonitrile.
- Dry the product under vacuum at room temperature.

This protocol is for the generation of single crystals suitable for X-ray diffraction, as described by Wang, J.-W., et al. (2020).[3]

- Dissolve Tenofovir Alafenamide Hemifumarate (TAF-HF, the 2:1 form) and fumaric acid in dimethyl sulfoxide (DMSO).
- Allow the solution to stand undisturbed at ambient temperature.
- Slow evaporation of the solvent over several days will yield colorless, block-like single crystals of the TAF Monofumarate Hemihydrate.

General Characterization Methodologies



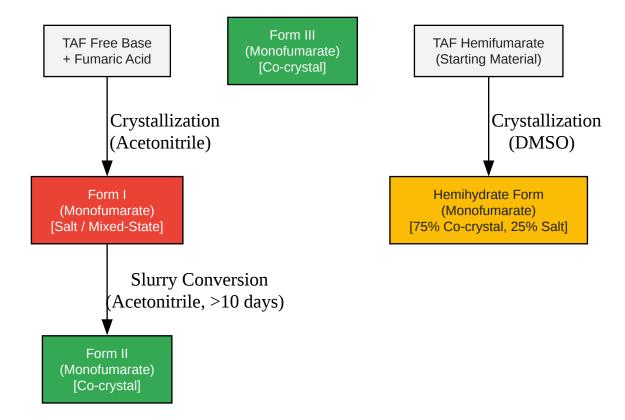
- Powder X-ray Diffraction (PXRD): PXRD patterns are typically recorded on a diffractometer using Cu-Kα radiation (λ = 1.5406 Å). The instrument is operated, for example, at 40 kV and 250 mA. Data is collected over a 2θ range of 3.0° to 40.0° with a scan speed of 5°/min.[1]
- Differential Scanning Calorimetry (DSC): DSC analysis is performed on a calibrated instrument. A sample (typically 2-5 mg) is placed in a sealed aluminum pan and heated at a constant rate, commonly 10 °C/min, under a nitrogen purge (e.g., 50 mL/min).[1]
- Thermogravimetric Analysis (TGA): TGA is conducted by heating a sample (typically 5-10 mg) on a microbalance in a controlled furnace. The sample is heated at a constant rate, such as 10 °C/min, under a nitrogen atmosphere to monitor weight loss as a function of temperature.[1]
- Solid-State Nuclear Magnetic Resonance (ssNMR): High-resolution ¹⁵N ssNMR spectra are acquired to determine the ionization state (salt vs. co-crystal). The technique is highly sensitive to the local chemical environment of the nitrogen atoms in the adenine moiety of TAF.[1]

Visualizations

Polymorphic and Salt/Co-crystal Relationships

The following diagram illustrates the known relationships between the different forms of TAF monofumarate, highlighting the conversion pathway and the nature of each solid form as determined by ssNMR and single-crystal XRD.





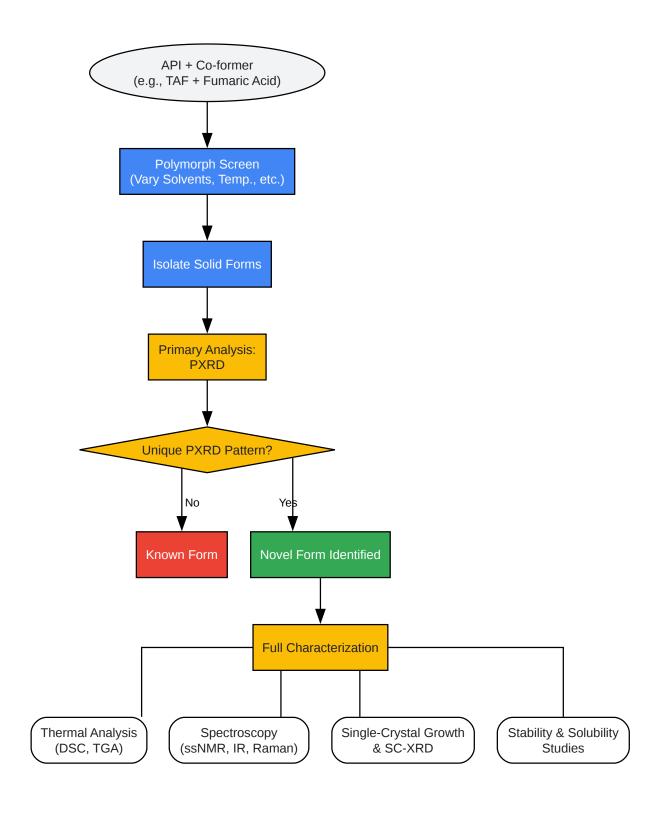
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Figure 1: Relationships between TAF Monofumarate Polymorphs.

General Experimental Workflow for Polymorph Characterization

This diagram outlines a typical workflow for the discovery and characterization of new polymorphic forms of an API like TAF monofumarate.





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Figure 2: Workflow for Polymorph Discovery and Characterization.

Conclusion



The polymorphic landscape of **tenofovir alafenamide monofumarate** is complex, featuring multiple anhydrous forms and at least one hydrated form. The distinction between salt and cocrystal states is a critical physicochemical attribute of these polymorphs. While a complete single-crystal structural elucidation has been achieved for a metastable hemihydrate form, such data for the primary anhydrous polymorphs (Forms I, II, and III) remains elusive in the public domain. Form II is identified as the most thermodynamically stable anhydrous polymorph based on thermal analysis. This guide consolidates the currently available data to aid researchers and drug development professionals in understanding and controlling the solid-state chemistry of this vital pharmaceutical compound. Further research, particularly the successful single-crystal growth and analysis of Forms I, II, and III, would provide invaluable insights into their structure-property relationships.

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